molecular formula C9H9Cl2N3O B3091175 {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride CAS No. 1217095-86-7

{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

Cat. No.: B3091175
CAS No.: 1217095-86-7
M. Wt: 246.09
InChI Key: JSKJDKPOOSXXKR-UHFFFAOYSA-N
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Description

{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS 883548-05-8) is a chemical compound built around the 1,2,4-oxadiazole heterocyclic scaffold, a framework of significant interest in modern medicinal chemistry and anticancer drug discovery . The 1,2,4-oxadiazole ring is prized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This specific derivative, featuring a 2-chlorophenyl substitution and a primary amine side chain, is a valuable building block for researchers synthesizing novel bioactive molecules. The 1,2,4-oxadiazole class has demonstrated a remarkably wide spectrum of biological activities, with extensive research highlighting its potential in developing anticancer agents . These compounds can exert antiproliferative effects through multiple mechanisms, including the inhibition of critical enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, structurally related thiazolyl-1,2,4-oxadiazole derivatives have shown promising, selective cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting a relevant context for investigating this compound's potential . Beyond oncology, the 1,2,4-oxadiazole scaffold is actively explored for developing antimicrobial agents to address growing antibiotic resistance, with some derivatives exhibiting good activity against fungal pathogens like Candida albicans and Aspergillus niger . This compound is intended for research and further manufacturing applications only and is not certified for human diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKJDKPOOSXXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with glyoxylic acid to form the oxadiazole ring. This intermediate is then treated with formaldehyde and ammonium chloride to introduce the methylamine group, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound (1217095-86-7) 2-Chlorophenyl at C3, methylamine at C5 C₉H₉Cl₂N₃O 246.09 High polarity due to Cl; compact structure with rigid oxadiazole core.
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CID 28805537) 3-Chlorophenyl at C3, ethylamine at C5 C₁₀H₁₀ClN₃O 231.66 Extended ethyl linker increases hydrophobicity; meta-Cl reduces steric hindrance vs. ortho-Cl.
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (1013430-70-0) 4-Fluorophenyl at C3 C₉H₉ClFN₃O 245.64 Fluorine's electronegativity enhances electronic interactions; para-substitution alters ring symmetry.
[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (915921-12-9) 4-tert-Butylphenyl at C3 C₁₃H₁₈ClN₃O 267.75 Bulky tert-butyl group increases lipophilicity; potential for improved membrane permeability.
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride (SCHEMBL20588397) Methoxymethyl at C3 C₅H₁₀ClN₃O₂ 187.61 Methoxy group introduces hydrogen-bond acceptor; reduced aromaticity alters reactivity.
[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride (1224168-35-7) 4-Methylphenyl at C3 C₁₀H₁₀ClN₃O 231.66 Methyl group (electron-donating) increases electron density on oxadiazole; may enhance stability.

Key Observations:

Fluorine (1013430-70-0) and methyl (1224168-35-7) substituents alter electron density on the oxadiazole ring, impacting reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions .

Linker Modifications :

  • Replacing the methylamine linker with ethylamine (CID 28805537) increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .

Hydrochloride Salt Utility :

  • All listed compounds are hydrochloride salts, improving aqueous solubility for biological assays. For example, the nitro analog in demonstrates enhanced solubility for electrophilic reactions, a property shared by the target compound.

The target compound’s amine group could facilitate similar interactions . Compounds with tert-butyl (915921-12-9) or methoxymethyl (SCHEMBL20588397) groups may serve as intermediates in prodrug design due to their tunable lipophilicity .

Biological Activity

The compound {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS Number: 1217095-86-7) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazole derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClN3OHClC_9H_9ClN_3O\cdot HCl, with a molecular weight of approximately 246.09 g/mol. The structure includes a 1,2,4-oxadiazole ring which is crucial for its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine showed inhibitory effects on various cancer cell lines. For instance, derivatives demonstrated IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MAXF 401) .

Cell Line IC50 Value (μM)
Human Colon Adenocarcinoma (HT-29)2.76
Breast Cancer (MAXF 401)9.27
Renal Cancer (RXF 486)1.143

These findings suggest a promising potential for developing novel anticancer therapies based on this compound.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. For example, the presence of the oxadiazole moiety has been linked to enhanced activity against resistant strains of bacteria .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Oxadiazole derivatives have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
  • Cell Cycle Arrest : Some studies indicated that these compounds could induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where this compound was included in the testing panel. The results demonstrated that modifications in the oxadiazole structure significantly influenced their biological activities, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride?

  • The compound is typically synthesized via cyclization of amidoxime precursors with activated carboxylic acid derivatives. For example, 2-chlorobenzaldehyde oxime can react with a nitrile under acidic conditions (e.g., HCl) to form the 1,2,4-oxadiazole ring. Subsequent functionalization of the methylamine group and salt formation with hydrochloric acid yields the final product. Purification often involves recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify the oxadiazole ring, chlorophenyl substituent, and methylamine group.
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation pattern.
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles, particularly for the oxadiazole core .
  • Elemental Analysis: Validates stoichiometry, including chloride content from the hydrochloride salt .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

  • The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Stability studies under varying pH and temperature conditions (e.g., via HPLC monitoring) reveal degradation pathways, such as oxadiazole ring hydrolysis. Storage at room temperature (RT) in desiccated environments is recommended to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data for oxadiazole derivatives?

  • Dose-Response Studies: Establish concentration-dependent effects to differentiate off-target interactions.
  • Metabolite Profiling: LC-MS identifies active metabolites or degradation products that may contribute to observed discrepancies.
  • Structural Analog Comparisons: Replace the 2-chlorophenyl group with electron-withdrawing/donating substituents (e.g., 4-fluorophenyl) to isolate electronic effects on activity .

Q. How can computational methods optimize the compound’s interaction with biological targets?

  • Molecular Docking: Software like AutoDock predicts binding modes to receptors (e.g., mitochondrial proteins) by analyzing hydrogen bonding and hydrophobic interactions with the oxadiazole core.
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over time, focusing on the chlorophenyl group’s role in binding affinity .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

  • Substituent Variation: Synthesize analogs with modifications to the oxadiazole ring (e.g., 3-methyl or 5-trifluoromethyl groups) or chlorophenyl moiety (e.g., para-substituted halogens).
  • Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity. Data contradictions are addressed using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO, acetonitrile) for slow evaporation.
  • Additive Screening: Small molecules (e.g., glycerol) or ions (e.g., Mg2+) may improve crystal lattice formation.
  • SHELXL Refinement: Use anisotropic displacement parameters and twin refinement for challenging datasets, particularly for the hydrochloride counterion .

Methodological Considerations

  • Data Reproducibility: Report detailed reaction conditions (e.g., molar ratios, temperature gradients) and characterization parameters (e.g., NMR solvent, MS ionization mode).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Reactant of Route 2
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{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

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